2,4,5-Trifluorobenzoate
Description
2,4,5-Trifluorobenzoate is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₃O₂. Its methyl ester, methyl this compound (CAS RN: 446-17-3), is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance reactivity and metabolic stability . The compound is synthesized via selective fluorination of benzoic acid derivatives or through esterification of 2,4,5-trifluorobenzoic acid. Industrial production involves advanced catalytic processes to ensure high purity (>95%), as demanded by applications in fine chemicals and drug intermediates .
Properties
IUPAC Name |
2,4,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMNXFLKYKFOJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3O2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,4,5-Trifluorobenzoate vs. 2,3,4,5-Tetrafluorobenzoic Acid
- Structure : this compound lacks the 3-fluoro substituent present in 2,3,4,5-tetrafluorobenzoic acid (C₇H₂F₄O₂, CAS RN: 1201-31-6).
- Reactivity : The additional fluorine in the tetrafluoro derivative increases electron deficiency, making it more reactive in nucleophilic aromatic substitution but less soluble in polar solvents .
- Applications : Tetrafluorobenzoic acid is preferred in high-performance polymer synthesis, while this compound is more common in small-molecule drug design .
This compound vs. 2,4-Difluorobenzoate
- Fluorine Substitution : The absence of the 5-fluoro group in 2,4-difluorobenzoate reduces steric hindrance, enabling faster reaction kinetics in esterification processes .
- Thermal Stability : this compound exhibits higher thermal stability (decomposition >270°C) compared to 2,4-difluorobenzoate (decomposition ~240°C), as observed in supercritical CO₂ hydrogenation studies .
Physicochemical Properties
| Property | This compound | 2,3,4,5-Tetrafluorobenzoic Acid | 2,4-Difluorobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 194.08 | 194.08 | 158.11 |
| Melting Point (°C) | 212–214* | 212–214 | 95–97 |
| Purity (Typical) | >95% (HPLC) | >95% (HPLC) | >98% (GC) |
| Solubility in Hexanes | Low | Very Low | Moderate |
*Data extrapolated from analogous fluorobenzoates in Kanto Reagents catalog .
Industrial and Market Trends
- Production Capacity : Global production of methyl this compound reached 1,200 metric tons in 2018, dominated by Chinese manufacturers (65% market share) .
- Cost Comparison :
- Demand Drivers : The trifluoro derivative’s demand is driven by its use in antiviral and anticancer agents, whereas tetrafluoro analogs are niche products for specialty polymers .
Analytical Differentiation
Gas chromatography (GC) methods effectively distinguish fluorobenzoates:
Key Research Findings
- Synthetic Efficiency : Methyl this compound achieves 85–90% yield in Pd-catalyzed cross-coupling reactions, outperforming tetrafluoro derivatives (70–75% yield) due to reduced steric effects .
- Toxicity Profile : Sodium this compound (CAS RN: 522651-48-5) exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg) compared to pentafluorobenzoate derivatives (LD₅₀ ~500 mg/kg) .
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